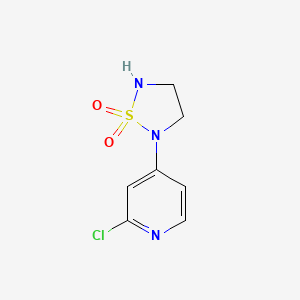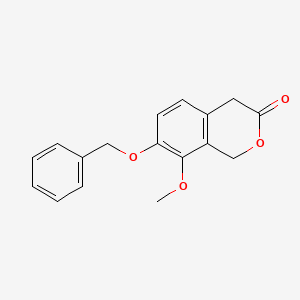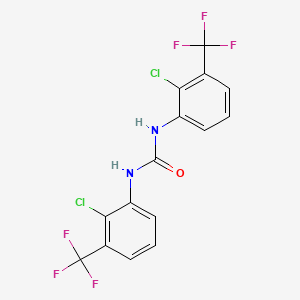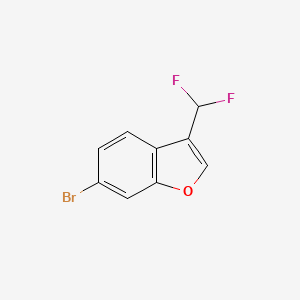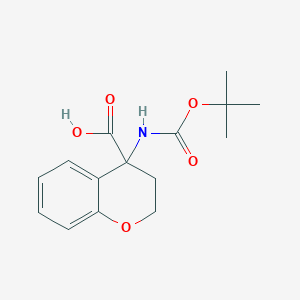
Tofacitinibimpurity5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinibimpurity5 is an impurity associated with Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Preparation Methods
The preparation of Tofacitinibimpurity5 involves synthetic routes and reaction conditions similar to those used for Tofacitinib. The process typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity . Industrial production methods for Tofacitinib and its impurities often involve high-performance liquid chromatography (HPLC) to separate and quantify the compounds .
Chemical Reactions Analysis
Tofacitinibimpurity5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid hydrolysis and base hydrolysis can lead to different degradation products .
Scientific Research Applications
Tofacitinibimpurity5 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Tofacitinib. It is also used in quality control processes to ensure the purity and safety of Tofacitinib formulations . Additionally, it plays a role in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Tofacitinibimpurity5 is closely related to that of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses . This compound may also interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Tofacitinib .
Comparison with Similar Compounds
Tofacitinibimpurity5 can be compared with other impurities and related compounds such as baricitinib and upadacitinib, which are also JAK inhibitors used to treat autoimmune diseases . While these compounds share similar mechanisms of action, this compound is unique in its specific structure and the conditions under which it is formed. This uniqueness can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound to study in the context of Tofacitinib formulations .
Properties
Molecular Formula |
C13H18ClN5 |
|---|---|
Molecular Weight |
279.77 g/mol |
IUPAC Name |
(3R,4R)-1-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C13H18ClN5/c1-8-4-6-19(7-10(8)15-2)12-9-3-5-16-11(9)17-13(14)18-12/h3,5,8,10,15H,4,6-7H2,1-2H3,(H,16,17,18)/t8-,10+/m1/s1 |
InChI Key |
SFJWJKDDYBNESX-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)C2=NC(=NC3=C2C=CN3)Cl |
Canonical SMILES |
CC1CCN(CC1NC)C2=NC(=NC3=C2C=CN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

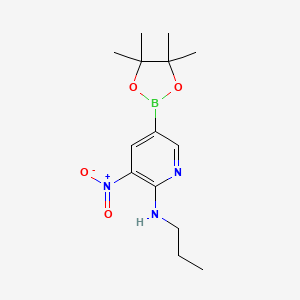
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)


![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
